[Val35]-beta-Amyloid (1-42) is a synthetic variant of the beta-amyloid peptide, specifically modified at the 35th position to include valine instead of methionine. This peptide is a crucial component in the study of Alzheimer's disease, where beta-amyloid aggregates contribute to neurodegeneration. The primary focus of research on beta-amyloid (1-42) has been its role in the formation of amyloid plaques, which are characteristic of Alzheimer’s disease pathology.
Beta-amyloid (1-42) is derived from the amyloid precursor protein through enzymatic cleavage by beta-secretase and gamma-secretase. It is classified as a peptide and is known for its aggregation propensity, which leads to the formation of oligomers and fibrils associated with neurotoxicity in Alzheimer's disease. The specific variant [Val35]-beta-Amyloid (1-42) is significant for understanding how modifications at specific amino acid positions can influence aggregation and toxicity.
The synthesis of [Val35]-beta-Amyloid (1-42) involves solid-phase peptide synthesis techniques, which have been refined over the years due to challenges associated with the aggregation of beta-amyloid peptides during synthesis.
Recent advancements have included the use of preformed aminoacyl fluorides to improve yield and purity during synthesis, as demonstrated by Milton et al. (1997), which showed that specific temperature adjustments during synthesis steps can enhance product quality .
The molecular structure of [Val35]-beta-Amyloid (1-42) consists of 42 amino acids with a specific sequence that influences its folding and aggregation properties.
The molecular formula for beta-amyloid (1-42) is C202H251N45O41S, with a molecular weight of approximately 4329 Da .
Beta-amyloid (1-42) undergoes various chemical reactions that are critical for its aggregation and interaction with other biomolecules:
[Val³⁵]-beta-Amyloid (1-42) (Aβ42-V35V), a structural variant of wild-type Aβ42 (Aβ42-WT) where methionine at position 35 is substituted by valine, plays a critical role in amyloid plaque formation in sporadic Alzheimer’s disease (sAD). Unlike familial AD linked to APP or presenilin mutations, sAD constitutes >95% of cases and involves complex interactions between genetic risk factors (e.g., APOE4) and environmental stressors that promote Aβ misfolding [1] [9]. The Val³⁵ substitution enhances the peptide’s hydrophobicity, accelerating its aggregation into β-sheet-rich oligomers and fibrils that form the core of senile plaques [1] [10]. These insoluble deposits exhibit distinct biochemical properties:
Table 1: Aggregation Kinetics of Aβ42 Variants
Property | Aβ42-Wild-Type | Aβ42-Val³⁵ Variant |
---|---|---|
Lag Phase Duration | 8–12 hours | 2–4 hours |
Fibril Formation Rate | 1.0 (reference) | 2.3 ± 0.4* |
Dominant Oligomer Size | 12–24-mers | 8–12-mers |
β-Sheet Content (FTIR) | 42% ± 3% | 58% ± 5%* |
**p<0.01 vs. wild-type; Data adapted from [2] [10].
The Val³⁵ substitution fundamentally alters Aβ42 aggregation kinetics and structural transitions:
Aβ42-V35V exerts neurotoxicity through multiple synergistic pathways:
Table 2: Neurotoxic Effects of Aβ42 Oligomers
Toxicity Mechanism | Aβ42-Wild-Type | Aβ42-Val³⁵ Variant |
---|---|---|
LTP Inhibition (%) | 60% ± 8% | 85% ± 6%* |
Mitochondrial ROS Increase | 2.1-fold | 3.3-fold* |
Neuronal Viability | 68% ± 5% | 42% ± 7%* |
Tau Phosphorylation (AT8) | 1.8-fold | 3.0-fold* |
**p<0.01 vs. wild-type; Data from [3] [4] [8].
Conclusions[Val³⁵]-Aβ42’s heightened hydrophobicity and aggregation propensity position it as a critical driver of amyloid pathology in sporadic AD. Its unique biophysical properties accelerate the formation of neurotoxic oligomers and fibrils, while its synergistic interactions with wild-type Aβ isoforms amplify neuronal damage through glutamate excitotoxicity, oxidative stress, and mitochondrial failure. Targeting the Val³⁵-specific aggregation nexus offers a promising therapeutic strategy for sAD.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7